molecular formula C11H13FO2 B3107859 3-(4-Fluorophenyl)pentanoic acid CAS No. 162549-20-4

3-(4-Fluorophenyl)pentanoic acid

Cat. No. B3107859
CAS RN: 162549-20-4
M. Wt: 196.22 g/mol
InChI Key: CAQPQVXWKXGBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)pentanoic acid, also known as 4-Fluoromethylphenylacetic acid or 4FMPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of phenylacetic acid derivatives and has been found to have various biological activities.

Scientific Research Applications

3-(4-Fluorophenyl)pentanoic acid has been used in various scientific research applications due to its biological activities. It has been found to exhibit antinociceptive, anti-inflammatory, and anticonvulsant effects in animal models. It has also been shown to have potential as a treatment for anxiety and depression.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)pentanoic acid is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. It has been shown to increase the levels of GABA in the brain, which may contribute to its biological activities.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in animal models of inflammation. It has also been found to increase the levels of brain-derived neurotrophic factor, which is involved in the regulation of mood and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Fluorophenyl)pentanoic acid in lab experiments is its high potency and selectivity. It has been found to have a higher potency and selectivity than other compounds that act on the GABAergic system. However, one limitation is its potential toxicity, which may affect the results of experiments.

Future Directions

There are several future directions for the research of 3-(4-Fluorophenyl)pentanoic acid. One direction is to investigate its potential as a treatment for anxiety and depression in humans. Another direction is to study its effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, further research is needed to determine its potential toxicity and to develop safer derivatives with similar biological activities.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its biological activities. It has been found to exhibit antinociceptive, anti-inflammatory, and anticonvulsant effects in animal models. Its mechanism of action is believed to involve the GABAergic system, and it has been shown to have various biochemical and physiological effects. While it has advantages for lab experiments, its potential toxicity is a limitation. There are several future directions for the research of this compound, including investigating its potential as a treatment for anxiety and depression in humans and studying its effects on other biological systems.

properties

IUPAC Name

3-(4-fluorophenyl)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-2-8(7-11(13)14)9-3-5-10(12)6-4-9/h3-6,8H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQPQVXWKXGBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared in an analogous manner to Example 18c with the replacement of 3-(4-fluorophenyl)butyrate with ethyl 3-(4-fluorophenyl)valerate (38.95 g 0.144 mol, containing 29% triethyl phosphoneacetate) and using an excess of 85% potassium hydroxide (18.05 g, 0.273 mol, Mallinckrodt). The dichloromethane layers were combined, washed with deionized water (50 ml) and concentrated by spin evaporation in vacuo. The residue was crystallized from hexanes to give 23.47 g (83%) of 3-(4-flurophenyl)valeric acid as a white crystalline solid: NMR (DMSO-d6): d 12 (s, 1H), 7.28-7.24 (m, 2H), 7.14-7.08 (m, 2H), 2.91-2.89 (m, 1H), 2.64-2.41 (m, 2H), 1.66-162 (m, 1H), 1.56-1.51 (m, 1H), 0.71 (t, 3H, J=7.3 Hz).
Name
ethyl 3-(4-fluorophenyl)valerate
Quantity
38.95 g
Type
reactant
Reaction Step One
Quantity
18.05 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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